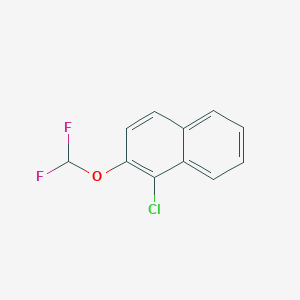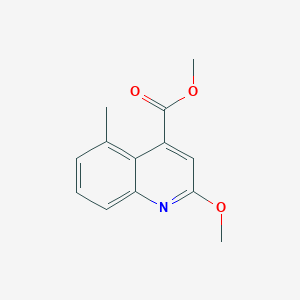![molecular formula C15H11N3 B11876379 [2-(Pyridin-2-yl)-1h-indol-3-yl]acetonitrile CAS No. 21191-05-9](/img/structure/B11876379.png)
[2-(Pyridin-2-yl)-1h-indol-3-yl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Pyridin-2-yl)-1H-indol-3-yl)acetonitrile is a heterocyclic compound that features both pyridine and indole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Pyridin-2-yl)-1H-indol-3-yl)acetonitrile typically involves the condensation of 2-(pyridin-2-yl)acetonitrile with various aldehydes and isonitriles. One efficient method is the three-component synthesis, which involves the reaction of 2-(pyridin-2-yl)acetonitrile with aldehydes and isonitriles under mild conditions . This method is advantageous as it provides a straightforward route to indolizines with functionalizable primary amino groups.
Industrial Production Methods
While specific industrial production methods for 2-(2-(Pyridin-2-yl)-1H-indol-3-yl)acetonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Pyridin-2-yl)-1H-indol-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly at the pyridine and indole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve mild to moderate temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
2-(2-(Pyridin-2-yl)-1H-indol-3-yl)acetonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of biological pathways and interactions due to its potential biological activity.
Medicine: This compound is investigated for its potential therapeutic properties, including anti-fibrotic and antimicrobial activities
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-(2-(Pyridin-2-yl)-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, its anti-fibrotic activity is attributed to its ability to inhibit the expression of collagen and other fibrotic markers . The compound may also interact with microbial enzymes, leading to its antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyridine moiety and exhibit similar biological activities.
Thienopyridine derivatives: These compounds also contain a pyridine ring and are known for their antimicrobial properties.
Uniqueness
2-(2-(Pyridin-2-yl)-1H-indol-3-yl)acetonitrile is unique due to the presence of both pyridine and indole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications.
Propiedades
Número CAS |
21191-05-9 |
|---|---|
Fórmula molecular |
C15H11N3 |
Peso molecular |
233.27 g/mol |
Nombre IUPAC |
2-(2-pyridin-2-yl-1H-indol-3-yl)acetonitrile |
InChI |
InChI=1S/C15H11N3/c16-9-8-12-11-5-1-2-6-13(11)18-15(12)14-7-3-4-10-17-14/h1-7,10,18H,8H2 |
Clave InChI |
RXNGYDUNRICTEV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=CC=N3)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



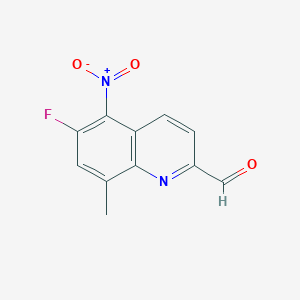


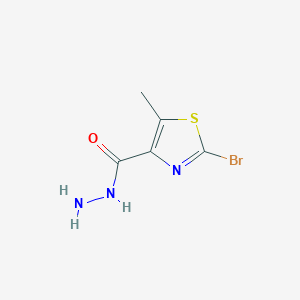

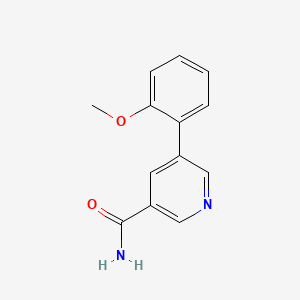

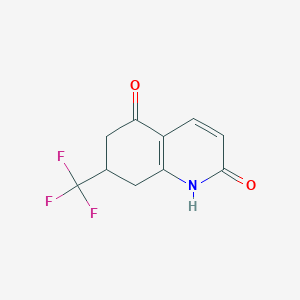
![Ethyl 2-(6-ethylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11876364.png)
![2-(5-Nitrofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B11876368.png)
